1-[(2,6-Dimethylmorpholin-4-yl)methyl]naphthalen-2-ol
Description
1-[(2,6-Dimethylmorpholin-4-yl)methyl]naphthalen-2-ol is a naphthol derivative featuring a morpholine moiety substituted with two methyl groups at the 2- and 6-positions. The compound combines the aromaticity and hydrogen-bonding capability of the naphthalen-2-ol scaffold with the conformational flexibility and nitrogen-oxygen heterocyclic properties of the dimethylmorpholine group.
Properties
IUPAC Name |
1-[(2,6-dimethylmorpholin-4-yl)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-9-18(10-13(2)20-12)11-16-15-6-4-3-5-14(15)7-8-17(16)19/h3-8,12-13,19H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGBNZQDVMIJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]naphthalen-2-ol typically involves a Mannich reaction. This reaction includes the condensation of naphthalen-2-ol with formaldehyde and 2,6-dimethylmorpholine under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst like hydrochloric acid to proceed efficiently .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dimethylmorpholin-4-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a naphthalene derivative.
Substitution: The morpholine moiety can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various amines or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Scientific Research Applications
1-[(2,6-Dimethylmorpholin-4-yl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Naphthalen-2-ol Derivatives
*Inferred from analogs (e.g., intramolecular O–H⋯N bonds stabilize planar configurations in related compounds ).
- Morpholine vs. Pyrimidine Substituents: The dimethylmorpholine group introduces steric bulk and conformational flexibility compared to rigid pyrimidine-based substituents. For example, the pyrimidine-imino derivative in acts as a chelating ligand for metal ions, whereas the morpholine analog may prioritize hydrogen bonding or non-covalent interactions due to its oxygen and nitrogen lone pairs .
- Chlorophenyl vs. Bromophenyl Groups : Halogenated aryl substituents (e.g., 3,4-dichlorophenyl in vs. 4-bromophenyl in ) influence electronic properties and crystal packing. The dichlorophenyl derivative forms inversion dimers via weak C–H⋯Cl interactions, whereas bromine’s polarizability may enhance halogen bonding in the bromophenyl analog .
Hydrogen Bonding and Crystal Packing
- Intramolecular Bonds: The dichlorophenyl-imino compound () exhibits an O–H⋯N hydrogen bond forming an S(6) ring, a feature shared with morpholine derivatives but absent in non-amine-substituted analogs .
- Intermolecular Interactions : The bromophenyl-morpholine derivative () shows extended packing via O–H⋯O and C–H⋯π interactions, whereas steric hindrance from 2,6-dimethyl groups in the target compound may limit such interactions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(2,6-Dimethylmorpholin-4-yl)methyl]naphthalen-2-ol, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves alkylation of naphthalen-2-ol derivatives with morpholine-based electrophiles. For example, a nucleophilic substitution reaction can occur between 2-naphthol and a 2,6-dimethylmorpholine-derived alkyl halide. Key steps include:
- Generating the oxyanion of naphthalen-2-ol using a base (e.g., K₂CO₃ in DMF) .
- Reacting with a morpholinylmethyl halide under controlled temperature (room temperature to 80°C) to avoid side reactions .
- Purification via column chromatography or recrystallization.
- Critical Factors : Solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction time (2–6 hours), and stoichiometric ratios (1:1.2 for naphthol:morpholine derivative) significantly affect yield .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Structural Elucidation :
- Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated for structurally similar morpholine-naphthol hybrids .
- NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the methyl groups on the morpholine ring (δ ~1.2 ppm) and the naphthol aromatic protons (δ ~6.8–8.2 ppm) .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) resolves impurities, while TLC (n-hexane:ethyl acetate, 7:3) monitors reaction progress .
Q. What in vivo toxicity profiles have been established for naphthalen-2-ol derivatives, and how can these inform safety assessments?
- Evidence from Analogues : Naphthalene derivatives (e.g., 2-methylnaphthalene) show systemic effects in mammals, including hepatic and renal toxicity at high doses (≥200 mg/kg in rodents) .
- Safety Protocols : Implement dermal and respiratory protection (e.g., fume hoods, gloves) due to potential irritancy risks observed in structurally related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for morpholine-functionalized naphthol derivatives?
- Case Study : Discrepancies in yields (e.g., 40–75%) may arise from solvent polarity, catalyst use, or moisture sensitivity.
- Experimental Design : Systematically vary solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and reaction temperatures.
- Data Analysis : Compare purity-adjusted yields via HPLC and characterize byproducts (e.g., dimerization via MS) .
- Recommendation : Optimize under anhydrous conditions with catalytic KI to enhance alkylation efficiency .
Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?
- Hypothesis : The morpholine moiety may enhance membrane permeability, while the naphthol group interacts with microbial enzymes (e.g., cytochrome P450).
- Validation Strategies :
- Molecular Docking : Simulate binding to bacterial targets (e.g., DNA gyrase) using the compound’s X-ray structure .
- Structure-Activity Relationship (SAR) : Synthesize analogues with varied substituents (e.g., halogenated naphthols) to isolate critical functional groups .
Q. How does the steric and electronic environment of the 2,6-dimethylmorpholine group influence the compound’s reactivity in catalytic applications?
- Steric Effects : The dimethyl groups hinder nucleophilic attack at the morpholine nitrogen, favoring alkylation at the naphthol oxygen .
- Electronic Effects : Electron-donating methyl groups increase the basicity of the morpholine nitrogen, enhancing its coordination to metal catalysts in cross-coupling reactions .
- Experimental Validation : Compare catalytic performance with non-methylated morpholine derivatives using kinetic studies .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the aqueous solubility of naphthalen-2-ol derivatives?
- Root Cause : Variations in pH (the hydroxyl group’s pKa ~9.5) and crystallinity (amorphous vs. crystalline forms) significantly alter solubility.
- Resolution : Standardize solubility testing in buffered solutions (pH 7.4 and 10) and characterize solid-state forms via PXRD .
Safety and Compliance
Q. What are the critical hazards associated with handling this compound in laboratory settings?
- Identified Risks :
- Eye Irritation : Observed in structurally similar naphthols (e.g., 2-naphthol) .
- Environmental Toxicity : Classified as hazardous to aquatic life (LC50 < 1 mg/L in Daphnia) .
- Mitigation : Use closed systems for synthesis, dispose of waste via EPA-approved protocols, and conduct toxicity screening in zebrafish models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
